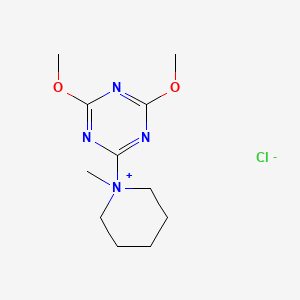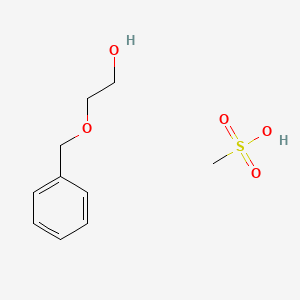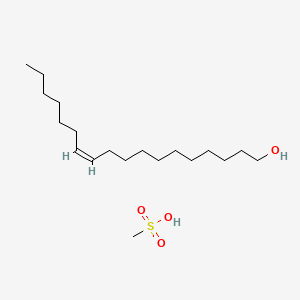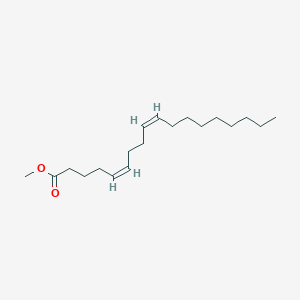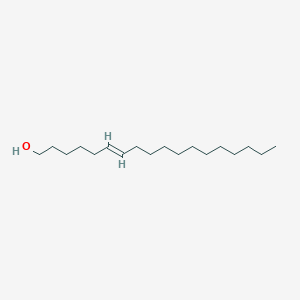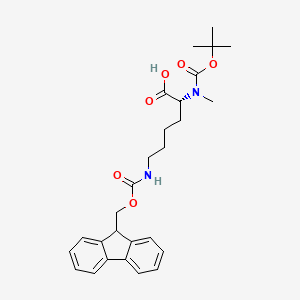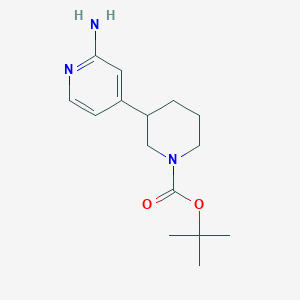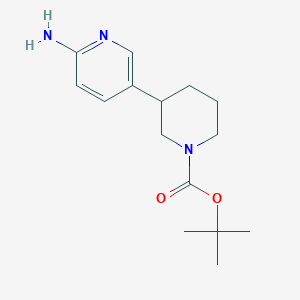
Fmoc-D-HomoSec(Mob)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-HomoSec(Mob)-OH: is a synthetic amino acid derivative used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a D-homoserine residue, and a 4-methoxybenzyl (Mob) protecting group on the side chain. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of D-homoserine using the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide.
Mob Protection: The hydroxyl group of the D-homoserine side chain is then protected using 4-methoxybenzyl chloride (Mob-Cl) in the presence of a base such as sodium hydride or potassium carbonate. This reaction is also carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of Fmoc-D-HomoSec(Mob)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide, while the Mob group can be removed using acidic conditions like trifluoroacetic acid in the presence of scavengers.
Coupling Reactions: Fmoc-D-HomoSec(Mob)-OH can undergo peptide coupling reactions with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide.
Mob Deprotection: Trifluoroacetic acid in the presence of scavengers.
Peptide Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc and Mob groups yields D-homoserine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the residues.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-D-HomoSec(Mob)-OH is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology:
Protein Engineering: It is used in the design and synthesis of modified proteins with specific properties.
Medicine:
Drug Development: The compound is used in the development of peptide-based therapeutics.
Industry:
Biotechnology: It is employed in the production of synthetic peptides for research and industrial applications.
Mecanismo De Acción
Mechanism:
Peptide Bond Formation: Fmoc-D-HomoSec(Mob)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carboxyl group of another amino acid.
Deprotection: The Fmoc and Mob groups are removed under specific conditions to yield the free amino acid or peptide.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it acts as a building block for the formation of peptide chains.
Comparación Con Compuestos Similares
Fmoc-D-Homoserine: Similar to Fmoc-D-HomoSec(Mob)-OH but lacks the Mob protecting group.
Fmoc-L-Homoserine: The L-isomer of Fmoc-D-Homoserine.
Fmoc-D-Serine: Similar structure but with a serine residue instead of homoserine.
Uniqueness:
Stability: The presence of the Mob protecting group provides additional stability during synthesis.
Versatility: It can be used in a variety of peptide synthesis applications due to its stable protecting groups.
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylselanyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5Se/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPVPBVHOQUKQZ-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[Se]CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8262275.png)
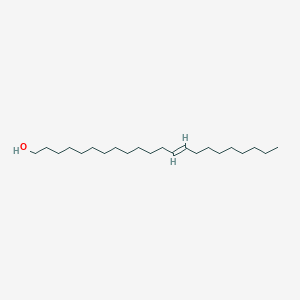


![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-[2-[3-(3,4-dihydroxy-5-methoxy-phenyl)prop-2-enoylsulfanyl]ethylcarbamoyl]ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphospho](/img/structure/B8262299.png)
